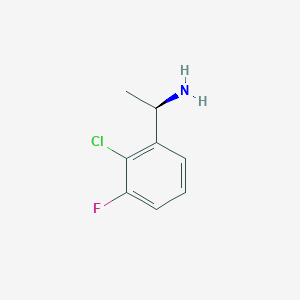

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine: is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a chiral center at the first carbon atom, making it optically active

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2-chloro-3-fluorobenzaldehyde.

Reductive Amination: The key step in the synthesis is the reductive amination of 2-chloro-3-fluorobenzaldehyde with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

Chiral Catalysts: Employing chiral catalysts to directly produce the desired enantiomer, thereby eliminating the need for chiral resolution steps.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding amine or alkane.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylethylamines with different functional groups.

Applications De Recherche Scientifique

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of drugs with central nervous system activity.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as:

Receptors: Binding to and modulating the activity of receptors in the central nervous system, potentially influencing neurotransmitter release and signal transduction pathways.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R)-1-(2-Chlorophenyl)ethylamine: Lacks the fluoro substituent, which may result in different chemical and biological properties.

(1R)-1-(3-Fluorophenyl)ethylamine: The position of the fluoro substituent is different, potentially affecting its reactivity and interactions.

(1R)-1-(2-Chloro-4-fluorophenyl)ethylamine: The additional fluoro substituent may enhance its chemical stability and biological activity.

Uniqueness

The unique combination of chloro and fluoro substituents in (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₉ClFN and a molecular weight of approximately 173.615 g/mol. Its structure includes a phenyl ring substituted with both chlorine and fluorine atoms, which enhances its chemical reactivity and biological activity. The presence of these halogen substituents is significant as they can influence the compound's binding affinity to various biological targets, particularly neurotransmitter receptors.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The process begins with 2-chloro-3-fluorobenzene.

- Nucleophilic Substitution : This compound undergoes nucleophilic substitution with ethylamine under controlled conditions.

- Chiral Resolution : The resulting racemic mixture is resolved using techniques such as chromatography to isolate the (1R)-enantiomer.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Neurotransmitter Receptors : The compound may interact with receptors involved in neurotransmitter signaling, potentially modulating pathways related to mood, cognition, and behavior.

- Enzyme Interaction : It may also affect enzymes involved in neurotransmitter metabolism .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

- CNS Effects : Compounds with similar structures have been studied for their effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders.

- Antinociceptive Properties : Preliminary studies indicate that this compound may possess antinociceptive properties, which could be beneficial in pain management .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant binding affinity to serotonin receptors, indicating potential antidepressant effects. |

| Study B | Found that the compound reduced nocifensive behaviors in animal models, suggesting pain-relieving properties. |

| Study C | Showed modulation of dopamine release in vitro, which may relate to its potential use in treating mood disorders. |

Comparison with Similar Compounds

The unique combination of chlorine and fluorine atoms in this compound distinguishes it from similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (1R)-1-(2-Chlorophenyl)ethylamine | Lacks fluorine | Reduced CNS activity |

| (1R)-1-(3-Fluorophenyl)ethylamine | Lacks chlorine | Altered receptor binding profile |

| (1R)-1-(2,6-Difluorophenyl)ethylamine | Contains two fluorines | Enhanced reactivity but different selectivity |

Propriétés

IUPAC Name |

(1R)-1-(2-chloro-3-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNVGMYCAUROPJ-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.